N-Phthaloyl-DL-glutamic anhydride is a reagent used for the N-terminal derivatization of proteins. This process involves modifying the free amino group (the N-terminus) of a protein with a functional group, allowing for improved protein identification and characterization PubChem, N-Phthaloyl-DL-glutamic anhydride: . The phthaloyl group introduced by N-Phthaloyl-DL-glutamic anhydride increases the hydrophobicity of the protein, facilitating its separation by techniques like mass spectrometry Sigma-Aldrich, N-Phthaloyl-DL-glutamic anhydride: .
N-Phthaloyl-DL-glutamic anhydride plays a role in the Edman degradation technique, a sequential method for determining the amino acid sequence of a protein. The N-terminal amino acid is derivatized with N-Phthaloyl-DL-glutamic anhydride, followed by cyclization and cleavage, releasing a recognizable derivative of the first amino acid NCBI Bookshelf, Protein Sequencing and Identification by Edman Degradation: . This process is repeated, allowing for the sequential identification of each amino acid in the protein chain.
N-Phthaloyl-DL-glutamic anhydride can be used in peptide synthesis, particularly for the introduction of a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group serves as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can then be selectively removed later to reveal the free glutamic acid residue Journal of the American Chemical Society, Selective N-terminal modification of peptides by N-phthaloyl derivatives of DL-glutamic acid and DL-aspartic acid: .
N-Phthaloyl-DL-glutamic anhydride is a chemical compound with the empirical formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol. It is categorized under the class of phthaloyl derivatives, which are known for their applications in medicinal chemistry and organic synthesis. The compound features a phthalic anhydride moiety linked to the amino acid glutamic acid, making it significant in various
Currently, there is no documented information on the specific mechanism of action of NPA in biological systems.
The biological activity of N-Phthaloyl-DL-glutamic anhydride is notable in its interaction with various biological systems. It has been studied for its potential effects on calcium-sensing receptors, which play a crucial role in calcium homeostasis and signaling pathways. Additionally, its derivatives have shown promise in pharmacological applications, particularly in the development of drugs targeting neurological conditions .
Synthesis of N-Phthaloyl-DL-glutamic anhydride typically involves the reaction of phthalic anhydride with DL-glutamic acid or its derivatives. The process may include the use of acetic anhydride to facilitate the formation of the anhydride structure.
N-Phthaloyl-DL-glutamic anhydride has several applications in both research and industry:
Interaction studies have demonstrated that N-phthaloyl-DL-glutamic anhydride can influence cellular processes through its interaction with specific receptors and enzymes. For instance, research indicates that it may modulate calcium-sensing receptors, which are critical for maintaining calcium balance in cells . Such interactions highlight its significance in understanding biochemical pathways and developing therapeutic agents.
Several compounds share structural similarities with N-phthaloyl-DL-glutamic anhydride, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Acetyl-DL-glutamic acid | Acylated amino acid | More stable than phthaloyl derivatives |
Phthalic anhydride | Dicarboxylic anhydride | Used widely as a building block in polymers |
N-Benzoyl-DL-glutamic acid | Acylated amino acid | Exhibits different biological activities |
N-Phthaloyl-DL-glutamic anhydride stands out due to its specific reactivity profile and biological interactions that are not observed in other similar compounds. Its unique ability to form stable derivatives through reactions with amines further distinguishes it within this class of compounds.
Irritant;Health Hazard